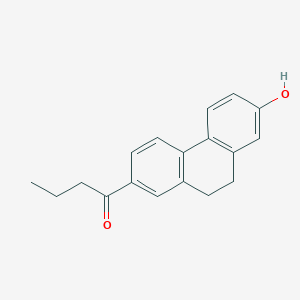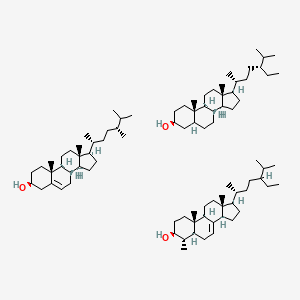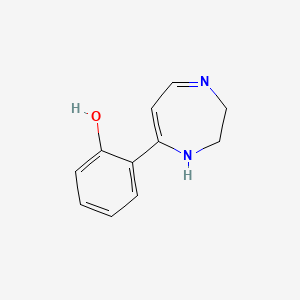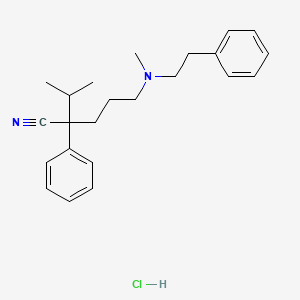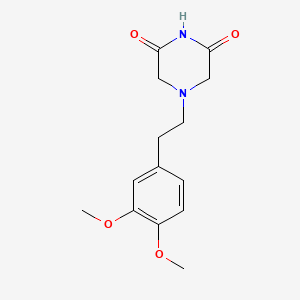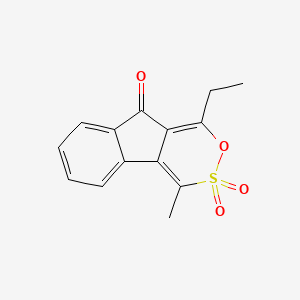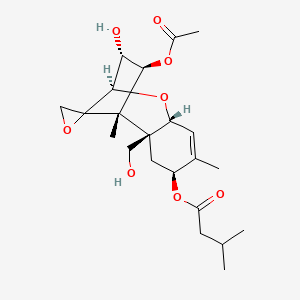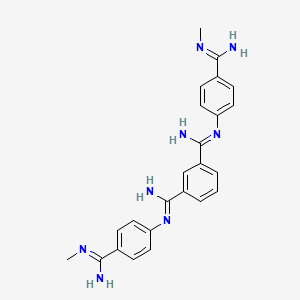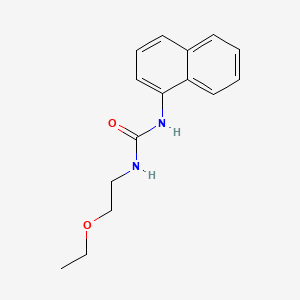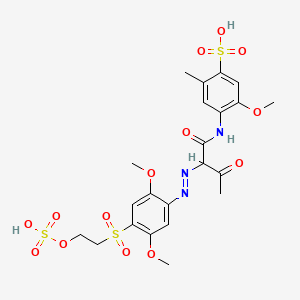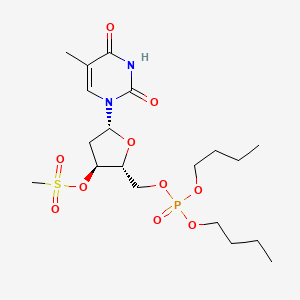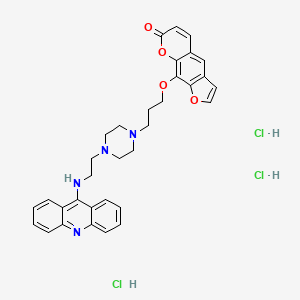
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its furobenzopyran core, which is further functionalized with an acridinylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furobenzopyran core: This is achieved through a series of cyclization reactions.
Introduction of the acridinylamino group: This step involves the reaction of the intermediate with acridine derivatives under controlled conditions.
Functionalization with propoxy and methylamino groups: This is done through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, solvent, and reaction time are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its acridinylamino group.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as DNA and proteins. The acridinylamino group is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy
- **7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)-
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to intercalate with DNA and interact with various molecular targets makes it a valuable compound in medicinal chemistry and pharmacology.
Eigenschaften
CAS-Nummer |
86863-29-8 |
|---|---|
Molekularformel |
C33H35Cl3N4O4 |
Molekulargewicht |
658.0 g/mol |
IUPAC-Name |
9-[3-[4-[2-(acridin-9-ylamino)ethyl]piperazin-1-yl]propoxy]furo[3,2-g]chromen-7-one;trihydrochloride |
InChI |
InChI=1S/C33H32N4O4.3ClH/c38-29-11-10-23-22-24-12-21-40-31(24)33(32(23)41-29)39-20-5-14-36-16-18-37(19-17-36)15-13-34-30-25-6-1-3-8-27(25)35-28-9-4-2-7-26(28)30;;;/h1-4,6-12,21-22H,5,13-20H2,(H,34,35);3*1H |
InChI-Schlüssel |
HZECTAPMNORUDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)CCNC5=C6C=CC=CC6=NC7=CC=CC=C75.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


